molecular formula C17H15BrN2O2 B11605675 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11605675
M. Wt: 359.2 g/mol
InChI Key: SOPKHBNVTVESHJ-UHFFFAOYSA-N
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Description

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-Fluoro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-Iodo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromo-substituted phenoxy group, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

5-[(4-bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O2/c1-11-4-3-5-13(8-11)17-19-16(22-20-17)10-21-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3

InChI Key

SOPKHBNVTVESHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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